molecular formula C19H18FN3O B271785 2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine

2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine

Cat. No. B271785
M. Wt: 323.4 g/mol
InChI Key: GDTUFVKSVAKAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine, also known as FPEA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine acts as a selective serotonin and norepinephrine reuptake inhibitor, meaning it inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to an enhanced neurotransmission, which is thought to be responsible for 2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine's antidepressant and anxiolytic effects. 2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine's biochemical and physiological effects include enhanced neurotransmission, which is responsible for its antidepressant and anxiolytic effects, and inhibition of cancer cell growth, which is responsible for its potential anti-cancer effects. 2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine in lab experiments is its selective serotonin and norepinephrine reuptake inhibition, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation is its potential side effects, such as increased heart rate and blood pressure, which may affect the interpretation of experimental results.

Future Directions

For 2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine research include further studies on its potential applications in drug discovery, particularly in the development of new anti-cancer drugs. Additionally, further studies are needed to investigate its potential as a treatment for depression and anxiety disorders, as well as its potential side effects and toxicity. Finally, the development of new synthetic methods for 2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine may lead to the discovery of new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine involves a series of chemical reactions, starting with the reaction of 2-fluoroaniline and 3-(pyrimidin-2-yloxy)benzaldehyde to form the intermediate N-(2-fluorophenyl)-3-(pyrimidin-2-yloxy)benzaldehyde. This intermediate is then reduced using sodium borohydride to form the final product, 2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine.

Scientific Research Applications

2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine has been shown to act as a selective serotonin and norepinephrine reuptake inhibitor, making it a potential candidate for the treatment of depression and anxiety disorders. In cancer research, 2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs. In drug discovery, 2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine has been used as a lead compound for the development of new drugs targeting specific receptors.

properties

Product Name

2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine

Molecular Formula

C19H18FN3O

Molecular Weight

323.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine

InChI

InChI=1S/C19H18FN3O/c20-18-8-2-1-6-16(18)9-12-21-14-15-5-3-7-17(13-15)24-19-22-10-4-11-23-19/h1-8,10-11,13,21H,9,12,14H2

InChI Key

GDTUFVKSVAKAGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCNCC2=CC(=CC=C2)OC3=NC=CC=N3)F

Canonical SMILES

C1=CC=C(C(=C1)CCNCC2=CC(=CC=C2)OC3=NC=CC=N3)F

Origin of Product

United States

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